- Synthesis of Donor-Acceptor Gridarenes with Tunable Electronic Structures for Synaptic Learning Memristor, ACS Omega, 2019, 4(3), 5863-5869
Cas no 934365-16-9 (2,1,3-Benzothiadiazole-4,7-diboronic acid, pinacol ester)
934365-16-9 structure
Product Name:2,1,3-Benzothiadiazole-4,7-diboronic acid, pinacol ester
Numero CAS:934365-16-9
MF:C18H26B2N2O4S
MW:388.097043514252
MDL:MFCD11656086
CID:844598
PubChem ID:125307434
Update Time:2024-10-26
2,1,3-Benzothiadiazole-4,7-diboronic acid, pinacol ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole
- 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
- 2,1,3-Benzothiadiazole-4,7-diboronic acid, pinacol ester
- 2,1,3-Benzothiadiazole-4,7-diboronic Acid Bis(pinacol) Ester
- 2,1,3-Benzothiadiazole-4,7-bis(boronic acid pinacol ester)
- DHWADSHFLSDMBJ-UHFFFAOYSA-N
- OR360668
- AX8230
- AX8230295
- ST2402307
- 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole (ACI)
- 2,1,3-Benzothiadiazole-4,7-bis(pinacolato)diboronic ester
- B-BT-B
- Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole
-
- MDL: MFCD11656086
- Inchi: 1S/C18H26B2N2O4S/c1-15(2)16(3,4)24-19(23-15)11-9-10-12(14-13(11)21-27-22-14)20-25-17(5,6)18(7,8)26-20/h9-10H,1-8H3
- Chiave InChI: DHWADSHFLSDMBJ-UHFFFAOYSA-N
- Sorrisi: N1=C2C(B3OC(C)(C)C(C)(C)O3)=CC=C(C2=NS1)B1OC(C)(C)C(C)(C)O1
Proprietà calcolate
- Massa esatta: 388.18000
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 27
- Conta legami ruotabili: 2
- Complessità: 522
- Superficie polare topologica: 90.9
Proprietà sperimentali
- Punto di fusione: 212.0 to 216.0 deg-C
- PSA: 90.94000
- LogP: 2.28970
2,1,3-Benzothiadiazole-4,7-diboronic acid, pinacol ester Informazioni sulla sicurezza
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Istruzioni di sicurezza: 24/25
2,1,3-Benzothiadiazole-4,7-diboronic acid, pinacol ester Dati doganali
- CODICE SA:2934999090
- Dati doganali:
Codice doganale cinese:
2934999090Panoramica:
293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
2,1,3-Benzothiadiazole-4,7-diboronic acid, pinacol ester Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-GT769-1g |
2,1,3-Benzothiadiazole-4,7-diboronic acid, pinacol ester |
934365-16-9 | 98% | 1g |
793CNY | 2021-05-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-GT769-200mg |
2,1,3-Benzothiadiazole-4,7-diboronic acid, pinacol ester |
934365-16-9 | 98% | 200mg |
215CNY | 2021-05-10 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B3573-1G |
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole |
934365-16-9 | >95.0%(GC) | 1g |
¥790.00 | 2024-04-15 | |
| Fluorochem | 213775-1g |
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole |
934365-16-9 | 95% | 1g |
£52.00 | 2022-02-28 | |
| Fluorochem | 213775-5g |
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole |
934365-16-9 | 95% | 5g |
£218.00 | 2022-02-28 | |
| TRC | B207728-100mg |
2,1,3-Benzothiadiazole-4,7-diboronic acid, pinacol ester |
934365-16-9 | 100mg |
$ 81.00 | 2023-04-19 | ||
| TRC | B207728-250mg |
2,1,3-Benzothiadiazole-4,7-diboronic acid, pinacol ester |
934365-16-9 | 250mg |
$ 155.00 | 2023-04-19 | ||
| TRC | B207728-500mg |
2,1,3-Benzothiadiazole-4,7-diboronic acid, pinacol ester |
934365-16-9 | 500mg |
$ 236.00 | 2023-04-19 | ||
| TRC | B207728-1g |
2,1,3-Benzothiadiazole-4,7-diboronic acid, pinacol ester |
934365-16-9 | 1g |
$ 333.00 | 2023-04-19 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 702803-1G |
2,1,3-Benzothiadiazole-4,7-diboronic acid, pinacol ester |
934365-16-9 | 1g |
¥1192.21 | 2023-11-27 |
2,1,3-Benzothiadiazole-4,7-diboronic acid, pinacol ester Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; rt → 105 °C; 18 h, 105 °C
1.2 Reagents: Water
1.2 Reagents: Water
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 18 h, reflux
Riferimento
- Donor-acceptor fluorene-based nano lattice material, preparation method and application, China, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane
Riferimento
- Asymmetric Catalytic Approach to Multilayer 3D Chirality, Chemistry - A European Journal, 2021, 27(30), 8013-8020
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Water ; 12 h, 90 °C
Riferimento
- Preparation of thienopyrrolopyrrole small molecule receptor material for solar cell, China, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Catalysts: Palladium chloride , 1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ; 30 min, rt → 80 °C; 80 °C → rt
1.2 Reagents: Potassium acetate ; 17 h, 80 °C
1.2 Reagents: Potassium acetate ; 17 h, 80 °C
Riferimento
- Synthesis and Electronic Properties of Conjugated syn,syn-Dithienothiazine Donor-Acceptor-Donor Dumbbells, European Journal of Organic Chemistry, 2022, 2022(2),
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, 80 °C
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Riferimento
- Optical, electrochemical, and photovoltaic properties of conjugated polymers with dithiafulvalene as side chains, Journal of Applied Polymer Science, 2015, 132(8),
Metodo di produzione 7
Condizioni di reazione
1.1 Catalysts: Palladium
Riferimento
- Chiral organic sandwich and multi-layer chirality of molecules and achiral derivatives, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,2-Dimethoxyethane ; 14 h, rt → 100 °C
Riferimento
- Multifunctional Tubular Organic Cage-Supported Ultrafine Palladium Nanoparticles for Sequential Catalysis, Angewandte Chemie, 2019, 58(50), 18011-18016
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 20 h, 110 °C
Riferimento
- Synthesis and characterization of acid-responsive luminescent Fe(II) metallopolymers of rigid and flexible backbone N-donor multidentate conjugated ligands, Inorganic Chemistry, 2020, 59(3), 1746-1757
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 8 h, heated
Riferimento
- Preparation of benzo[c][1,2,5]thiadiazoles for organic electroluminescent devices, Korea, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 21 h, 80 °C; 80 °C → rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Riferimento
- Polymeric bithiophenedicarboximide semiconductors and related devices, United States, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 80 °C
Riferimento
- Rylene-based semiconductor materials and methods of preparation and use thereof, World Intellectual Property Organization, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; rt → 80 °C; 10 h, 80 °C; 80 °C → rt
1.2 Reagents: Water
1.2 Reagents: Water
Riferimento
- Preparation of receptor-receptor type alternately conjugated polymers, China, , ,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethyl sulfoxide ; 19 h, 80 °C
Riferimento
- Asymmetrically bridged aroyl-S,N-ketene acetal-based multichromophores with aggregation-induced tunable emission, Chemical Science, 2022, 13(18), 5374-5381
2,1,3-Benzothiadiazole-4,7-diboronic acid, pinacol ester Raw materials
2,1,3-Benzothiadiazole-4,7-diboronic acid, pinacol ester Preparation Products
2,1,3-Benzothiadiazole-4,7-diboronic acid, pinacol ester Fornitori
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
(CAS:934365-16-9)4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
Numero d'ordine:sfd13930
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99.9%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:36
Prezzo ($):discuss personally
Email:sales2@senfeida.com
SunaTech Inc.
Membro d'oro
(CAS:934365-16-9)4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
Numero d'ordine:IN1348
Stato delle scorte:in Stock
Quantità:5g;50g;100g;500g
Purezza:98
Informazioni sui prezzi Ultimo aggiornamento:Friday, 25 July 2025 14:34
Prezzo ($):Please inquire
Email:sales@sunatech.com
Amadis Chemical Company Limited
Membro d'oro
(CAS:934365-16-9)2,1,3-Benzothiadiazole-4,7-diboronic acid, pinacol ester
Numero d'ordine:A859778
Stato delle scorte:in Stock
Quantità:10g/25g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 08:20
Prezzo ($):240.0/600.0
Email:sales@amadischem.com
2,1,3-Benzothiadiazole-4,7-diboronic acid, pinacol ester Letteratura correlata
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
934365-16-9 (2,1,3-Benzothiadiazole-4,7-diboronic acid, pinacol ester) Prodotti correlati
- 1467776-41-5(5,10-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphtho[1,2-c:5,6-c']bis([1,2,5]thiadiazole))
- 2077845-80-6(2,1,3-Benzothiadiazole, 4-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-)
- 2145141-79-1(7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole-4-carboxaldehyde)
- 1168135-03-2(5-(4,4,5,5-Tetramethyl-1,3,2dioxaborolan-2-yl)benzo1,2,5thiadiazole)
- 1088118-97-1(4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole)
- 3046120-27-5(5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole)
- 1295502-63-4(5,6-Difluoro-4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:934365-16-9)4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta
SunaTech Inc.
(CAS:934365-16-9)4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
Purezza:98
Quantità:5g;50g;100g;500g
Prezzo ($):Inchiesta